{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-[(2R)-1-benzylpiperidin-2-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJZRIGOKXUQEC-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Methylamine Group:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the piperidine ring or the benzyl group, resulting in the formation of various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or methylamine groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the piperidine ring can produce various piperidine derivatives.
Scientific Research Applications
{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine is a piperidine derivative with potential uses in neurology, psychiatry, and other scientific fields. Its structural similarity to other biologically active molecules allows it to interact with various biological targets, making it valuable in research settings, particularly for exploring its effects on neurotransmitter systems.
Scientific Research Applications
Pharmacology
- This compound is noted for its potential pharmacological applications, especially in neurology and psychiatry.
- Compounds structurally related to this compound have shown effects on cognitive functions and mood regulation.
Chemical Synthesis
- This compound can be used as a building block in the synthesis of more complex molecules.
- It can participate in various chemical reactions, often facilitated by catalysts or specific reaction conditions like temperature and solvent.
Neurotransmitter Modulation
- The mechanism of action for this compound primarily involves the modulation of neurotransmitter systems.
Spectroscopic Analysis
- Spectroscopic methods such as NMR and IR are used to confirm the purity and structural integrity of this compound.
Safety and Handling
- Precautionary statements for handling this compound include keeping it out of reach of children and reading the label before use .
- Personal protective equipment, such as gloves, clothing, and eye protection, should be worn when handling this compound .
- It should be stored properly, following guidelines to prevent exposure to heat, sparks, open flames, and combustible materials .
Mechanism of Action
The mechanism of action of {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methylamine groups can interact with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine with structurally related piperidine and piperazine derivatives, focusing on substituent effects, stereochemistry, and physicochemical properties.
Substituent Position and Electronic Effects
| Compound Name | Key Substituents | Molecular Weight | logP* | Biological Activity (if reported) | Reference |
|---|---|---|---|---|---|
| This compound | Benzyl (N1), methylamine (C2R) | 230.3 | ~2.5† | Not reported | N/A |
| 2-(4-((2-Fluorobenzyl)oxy)piperidin-1-yl)-N-methylethan-1-amine (24) | 2-Fluorobenzyloxy (C4) | 267.2 | ~2.8 | Protein arginine methyltransferase inhibition | |
| 2-(4-((4-Fluorobenzyl)oxy)piperidin-1-yl)-N-methylethan-1-amine (26) | 4-Fluorobenzyloxy (C4) | 267.2 | ~2.8 | Protein arginine methyltransferase inhibition | |
| 2-(4-Benzylpiperazin-1-yl)ethylamine | Benzyl (N4-piperazine), ethyl linkage | 233.4 | ~2.3 | Not reported |
Notes:
- Fluorinated analogs (24, 26): The 2- or 4-fluorobenzyloxy groups increase molecular weight and lipophilicity compared to the non-fluorinated benzyl group in the target compound. Fluorine’s electron-withdrawing effects may enhance metabolic stability or binding affinity in enzyme inhibitors .
- Piperazine vs. Piperidine : The piperazine derivative () exhibits reduced lipophilicity (logP ~2.3 vs. ~2.5) due to the additional nitrogen atom, which may improve aqueous solubility but reduce membrane permeability .
Stereochemical Considerations
The (2R)-configuration of the target compound distinguishes it from achiral analogs like (1-benzyl-piperidin-3-yl)-dimethyl-amine (). Chiral centers in piperidine derivatives often influence receptor binding selectivity.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s estimated logP (~2.5) is comparable to fluorinated analogs (~2.8) but higher than the piperazine derivative (~2.3), indicating moderate membrane permeability suitable for central nervous system targets.
- Molecular Weight : All compounds fall within the 230–270 Da range, adhering to Lipinski’s rule of five for drug-likeness.
Biological Activity
Overview
{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring with a benzyl group and a methylamine moiety, which contribute to its diverse interactions with biological targets.
- Molecular Formula : C14H20N2
- CAS Number : 2080399-34-2
- Structure : The compound consists of a piperidine ring substituted with a benzyl group and a methylamine group, allowing for various chemical reactions and biological interactions.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Notably, it has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound may enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease .
1. Acetylcholinesterase Inhibition
Research indicates that derivatives of benzylpiperidine, including this compound, exhibit significant inhibitory activity against AChE. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in neurodegenerative diseases .
2. Multi-target Activity
The compound has also been evaluated for its multi-target activity, particularly as a ligand for histamine receptors. Studies have shown that certain structural modifications can enhance binding affinity and selectivity towards specific receptor subtypes, suggesting its potential as a lead compound for developing multi-target directed ligands (MTDLs) .
Study 1: AChE Inhibition in Alzheimer's Disease Models
A comparative study using various N-benzylpiperidine derivatives revealed that this compound demonstrated promising results in enhancing cholinergic activity. The study utilized both in vitro assays and in vivo models to assess cognitive improvements associated with AChE inhibition .
Study 2: Histamine Receptor Binding Affinity
In another investigation focusing on histamine receptors, the compound was synthesized and tested against guinea pig ileum tissues. The results indicated that it acted as an antagonist/inverse agonist at histamine H3 receptors, showcasing its potential role in modulating neurotransmitter systems beyond cholinergic pathways .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(2R)-1-benzylpiperidin-2-yl]methyl(methyl)amine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis often involves reductive amination or alkylation of piperidine derivatives. For example, similar compounds (e.g., 2-(4-benzylpiperidin-1-yl)-N-methylethan-1-amine) are synthesized via HCl/dioxane-mediated deprotection or DMF-based coupling reactions, with yields optimized by controlling temperature and solvent .
- Data Considerations : Byproduct formation (e.g., in triazole derivatives) necessitates purification via column chromatography or recrystallization. Yield discrepancies (e.g., 60–85% in related syntheses) highlight the impact of stoichiometry and catalyst choice .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Techniques :
- NMR : and NMR confirm stereochemistry and substituent positions. For example, NMR signals at δ 11.15 ppm in related compounds indicate methylamine protons .
- HRMS : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration using SHELX software (e.g., SHELXL97 for refinement), critical for chiral centers like the (2R) configuration .
Q. What are the primary biological targets or pharmacological activities associated with this compound?
- Applications : Piperidine derivatives often act as enzyme inhibitors or receptor ligands. For instance, structurally similar compounds inhibit protein arginine methyltransferases (PRMTs) or modulate neurotransmitter pathways .
- Mechanistic Insights : Competitive binding assays and molecular docking (e.g., using AutoDock) can identify interactions with active sites .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity to specific biological targets?
- Methods :
- Docking Studies : Tools like Schrödinger Suite or GROMACS simulate ligand-receptor interactions. Adjusting substituents (e.g., benzyl or methyl groups) may enhance binding to hydrophobic pockets .
- QSAR Models : Correlate structural features (e.g., logP, polar surface area) with activity data to predict modifications .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacokinetic properties?
- Case Study : Replacing the methyl group with ethyl (e.g., in N-methyl vs. N-ethyl analogs) alters metabolic stability. In vitro assays (e.g., liver microsome stability tests) quantify CYP450-mediated degradation .
- Data Interpretation : Lipophilicity (logD) changes influence blood-brain barrier penetration, assessed via parallel artificial membrane permeability assays (PAMPA) .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Approach :
- Multi-Technique Validation : Combine - HMBC NMR with IR (e.g., amine C-N stretching at 1031 cm) to confirm functional groups .
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps, particularly for chiral centers .
Q. How can synthetic byproducts be minimized or repurposed in scale-up processes?
- Optimization :
- Reaction Monitoring : In-line FTIR tracks intermediate formation to adjust conditions in real time .
- Byproduct Utilization : Impurities like N-oxide derivatives (from oxidation) may exhibit unique bioactivity, warranting separate profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
